molecular formula C13H12BrN B6229602 4-bromo-8-(1-methylcyclopropyl)quinoline CAS No. 2770359-20-9

4-bromo-8-(1-methylcyclopropyl)quinoline

Cat. No.: B6229602
CAS No.: 2770359-20-9
M. Wt: 262.14 g/mol
InChI Key: DGRMJUBKKSNBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-8-(1-methylcyclopropyl)quinoline is a quinoline derivative, characterized by the presence of a bromine atom at the 4th position and a 1-methylcyclopropyl group at the 8th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-8-(1-methylcyclopropyl)quinoline typically involves the bromination of 8-(1-methylcyclopropyl)quinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-8-(1-methylcyclopropyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.

    Oxidation Reactions: Quinoline N-oxides are the major products.

    Reduction Reactions: Hydrogenated quinoline derivatives are formed.

Scientific Research Applications

4-bromo-8-(1-methylcyclopropyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-8-(1-methylcyclopropyl)quinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA. This mechanism is similar to that of other quinolone antibiotics .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromoquinoline
  • 8-(1-methylcyclopropyl)quinoline
  • 4-chloro-8-(1-methylcyclopropyl)quinoline
  • 4-bromo-6-methoxyquinoline

Uniqueness

4-bromo-8-(1-methylcyclopropyl)quinoline is unique due to the presence of both a bromine atom and a 1-methylcyclopropyl group, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and biological activity compared to other quinoline derivatives .

Properties

CAS No.

2770359-20-9

Molecular Formula

C13H12BrN

Molecular Weight

262.14 g/mol

IUPAC Name

4-bromo-8-(1-methylcyclopropyl)quinoline

InChI

InChI=1S/C13H12BrN/c1-13(6-7-13)10-4-2-3-9-11(14)5-8-15-12(9)10/h2-5,8H,6-7H2,1H3

InChI Key

DGRMJUBKKSNBIW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC=CC3=C(C=CN=C32)Br

Purity

95

Origin of Product

United States

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